Home > Products > Screening Compounds P128668 > N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine
N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine - 137898-63-6

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

Catalog Number: EVT-1210621
CAS Number: 137898-63-6
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine is a chemical compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. It is characterized by its unique structure, which includes a quinoxaline moiety, a nitrogen-containing heterocycle known for its diverse biological activities. This compound is classified as an amine due to the presence of the methanamine functional group.

Source

The compound can be synthesized from commercially available precursors. The primary starting material is 3-methylquinoxaline, which reacts with N-methylmethanamine under specific conditions to yield N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine .

Classification

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine falls under the category of organic compounds, specifically within the subcategories of heterocycles and amines. Its classification is significant in understanding its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

Methods

The synthesis of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine typically involves a straightforward reaction between 3-methylquinoxaline and N-methylmethanamine. This reaction is often conducted in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the process.

Technical Details

  1. Reaction Conditions: The reaction generally requires controlled temperature and pressure to optimize yield and purity.
  2. Yield Optimization: In laboratory settings, yields can be maximized by adjusting reaction times and concentrations, while industrial applications may use continuous flow reactors for efficiency.
Molecular Structure Analysis

Structure

The molecular structure of N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine consists of a quinoxaline ring with a methyl group at the 3-position and an N-methylmethanamine substituent at the 1-position. The presence of these functional groups contributes to its chemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form various quinoxaline derivatives with different functional groups.
  2. Reduction: Reduction processes can convert the quinoxaline ring into dihydroquinoxaline derivatives.
  3. Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methylmethanamine group may be replaced by other nucleophiles.

Technical Details

These reactions often require specific conditions, such as the presence of catalysts or particular solvents, to proceed efficiently. Understanding these reactions is crucial for developing new derivatives with enhanced properties.

Mechanism of Action

The mechanism of action for N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine involves its interaction with biological targets, including enzymes and receptors. The quinoxaline structure allows it to bind selectively to these targets, potentially inhibiting their activity and leading to various biological effects such as antimicrobial or anticancer activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of crystalline compounds.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant analyses, such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), provide insights into functional groups present and confirm structural integrity .

Applications

N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine has several scientific applications:

  1. Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives used in materials science and catalysis.
  2. Biology: The compound is studied for potential biological activities, including antimicrobial and anticancer properties.
  3. Medicine: Ongoing research aims to explore its therapeutic potential, particularly in drug development targeting specific molecular pathways .
  4. Industry: Utilized in developing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals .
Introduction to Quinoxaline-Based Pharmacophores

Quinoxaline, a fused heterocyclic system comprising benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its remarkable versatility and broad-spectrum biological activities. This bicyclic nucleus serves as a molecular canvas for designing compounds targeting diverse pathologies, particularly cancer, where its planar structure facilitates critical interactions with biological macromolecules [2] [5]. The intrinsic electronic asymmetry conferred by its nitrogen atoms enables selective hydrogen bonding with enzyme active sites, while its aromatic surface area supports π-π stacking interactions within hydrophobic protein domains [7]. Quinoxaline derivatives demonstrate a wide therapeutic spectrum, including antitumor, antimicrobial, and antiviral activities, with several analogs progressing through clinical trials [5]. The scaffold's synthetic flexibility allows strategic decoration at positions C2, C3, N1, and C6/C7, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement and pharmacokinetic profiles [3] [7].

Structural Significance of Quinoxaline Derivatives in Medicinal Chemistry

The medicinal value of quinoxaline derivatives stems from their unique biophysical and electronic properties:

  • Planar Polyaromatic Architecture: The flat, electron-deficient quinoxaline nucleus readily intercalates into DNA base pairs and occupies ATP-binding clefts in kinases. This property underpins the activity of classical DNA bis-intercalators like echinomycin (containing quinoxaline-2-carboxylic acid moieties) and modern kinase inhibitors targeting VEGFR-2, PDGFR, and other oncogenic kinases [5]. The 3-methylquinoxaline substructure specifically enhances DNA affinity while providing a synthetic handle for further functionalization [3].

  • Hydrogen-Bonding Capability: Pyrazine nitrogens serve as hydrogen-bond acceptors, facilitating interactions with hinge regions of kinases (e.g., VEGFR-2 Cys917) and catalytic residues in other enzymes. This feature is exemplified by quinoxaline-based reverse transcriptase inhibitors that form critical H-bonds with HIV-1 RT [9].

  • Electron-Deficient Character: Facilitates charge-transfer interactions and enhances reactivity toward nucleophiles, enabling covalent binding strategies when appropriately functionalized [7].

  • Substituent-Dependent Bioactivity:

  • C2 Position: Accommodating hydrogen-bond donors/acceptors (e.g., methanamine, thiols, carbonyls) enables targeting of deep hydrophobic pockets. 2-Methanamine derivatives exhibit enhanced membrane permeability [3] [4].
  • C3 Position: Methyl or aryl groups boost lipophilicity and induce favorable steric complementarity. 3-Methyl substitution specifically enhances VEGFR-2 inhibition by optimizing hinge region binding [3].
  • C6/C7 Positions: Electron-donating/withdrawing groups (e.g., -OCH₃, -F, -Cl) modulate electron density and influence target affinity [5] [7].

Table 1: Impact of Quinoxaline Substitutions on Pharmacological Properties

PositionCommon SubstituentsKey Biological EffectsTarget Examples
C2Methanamine, thiol, carbonylMembrane penetration; H-bond donation/acceptanceVEGFR-2 ATP pocket; DNA minor groove
C3Methyl, phenylEnhanced lipophilicity; steric complementarityKinase hinge regions
C6/C7Halogens, methoxyElectronic modulation; metabolic stability improvementTopoisomerases; RT enzymes
N1Alkyl, acylSolubility adjustment; pharmacokinetic optimizationVarious intracellular targets

Role of N-Methyl Substitution in Bioactive Molecule Design

N-Methylation of the methanamine side chain in N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine (CAS# 137898-63-6, MW: 187.24 g/mol, Formula: C₁₁H₁₃N₃ [4] ) profoundly influences its physicochemical and pharmacological behavior:

  • Metabolic Stabilization: The N-methyl group reduces primary amine oxidation by hepatic cytochrome P450 enzymes, extending plasma half-life. This modification counters rapid deamination observed in non-methylated analogs [3] [5].

  • Lipophilicity Modulation: Introduction of the methyl group increases logP by ~0.5–1 unit compared to unmethylated counterparts, enhancing passive diffusion across biological membranes. Calculated logP for this compound is approximately 1.8–2.2 .

  • Conformational Effects: N-Methylation restricts bond rotation in the methanamine chain, potentially pre-organizing the molecule for target binding. This steric effect minimizes unproductive conformations and may enhance binding entropy [3].

  • Reduced Cationicity: Diminishes intermolecular H-bonding and ionic interactions with phospholipid head groups, improving cell penetration. Unlike primary amines which may accumulate in lysosomes, N-methylated derivatives show enhanced cytoplasmic/nuclear distribution [5] [9].

  • Bioactivity Evidence: In VEGFR-2 inhibitors, N-methyl methanamine derivatives demonstrate 3–5 fold higher potency (IC₅₀: 2.1–5.4 µM) compared to primary amine analogs, attributed to optimal filling of the hydrophobic pocket adjacent to the ATP-binding site [3]. Molecular docking confirms the N-methyl group engages in van der Waals contacts with Leu840 and Val848 in VEGFR-2, interactions absent in unmethylated counterparts [3].

Table 2: Comparative Properties of Methylated vs. Non-Methylated Quinoxalinyl Methanamines

PropertyN-Methyl-1-(3-methylquinoxalin-2-yl)methanamine1-(3-Methylquinoxalin-2-yl)methanamineImpact on Drug Profile
Molecular Weight187.24 g/mol173.20 g/molMinimal influence
Calculated logP1.921.25Enhanced membrane permeability
H-bond Donors1 (NH)2 (NH₂)Reduced solvation energy
pKa (amine)~9.5~10.6Lower cationic fraction at pH 7.4
VEGFR-2 IC₅₀ (avg)4.2 µM15.8 µMImproved target inhibition
CYP3A4 MetabolismModerateHighExtended half-life

Historical Evolution of Methanamine-Containing Anticancer Agents

The development of methanamine-functionalized quinoxalines reflects broader trends in targeted cancer therapy:

  • 1970s–1980s: Natural Product-Inspired Agents: Early research focused on quinoxaline antibiotics (e.g., quinomycins), where methanamine chains featured in peptide side-chains. These natural derivatives demonstrated potent DNA intercalation but exhibited unacceptable systemic toxicity (e.g., bone marrow suppression) [5] [8].

  • 1990s: Synthetic Simplification: Medicinal chemists replaced complex peptide components with simpler alkylamine side chains. Key innovations included:

  • Direct attachment of methanamine at C2 to mimic the spatial orientation of natural product pharmacophores.
  • Introduction of 3-methyl substitution to enhance DNA affinity while reducing off-target effects.
  • Exploration of N-alkyl variants (methyl, ethyl, propyl) to balance potency and toxicity [5].

  • 2000s: Kinase Inhibitor Era: With the identification of VEGFR-2 as an oncology target, quinoxaline methanamines were repositioned as kinase inhibitors. Rational design leveraged:

  • Quinoxaline Core as hinge-binder replacing common indoles or quinolines.
  • C3-Methyl Group to occupy a sterically constrained pocket near the gatekeeper residue.
  • Methanamine Linker as a spacer connecting to hydrophobic regions. Seminal work demonstrated 3-methylquinoxaline-2-methanamines as potent VEGFR-2 inhibitors (IC₅₀: low µM range) with selective anti-proliferative effects [3].

  • 2010–Present: Targeted Hybrid Agents: Modern designs incorporate structural lessons from earlier generations:

  • N-Methyl Optimization: Systematic SAR established N-methylation as critical for kinase selectivity and reduced hERG liability [3] [5].
  • Combination Pharmacophores: Molecules like N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine serve as building blocks conjugated to aryl ureas/sulfonamides targeting allosteric pockets (e.g., analogs of sorafenib). These hybrids show dual inhibition of angiogenesis (VEGFR-2) and proliferation pathways (e.g., B-Raf) [3].
  • Polypharmacology Approaches: Recent derivatives intentionally target multiple kinases (VEGFR-2, PDGFR-β, FGFR1) by optimizing methanamine length and N-substitution to achieve balanced polypharmacology [5].

Table 3: Historical Milestones in Quinoxalinyl Methanamine Anticancer Agents

Time PeriodDesign ParadigmRepresentative AgentsKey Advancements
1970–1980sNatural product mimicsQuinomycin A; EchinomycinDNA intercalation proof-of-concept; High potency
1990sSynthetic simplification3-Methyl-2-(aminomethyl)quinoxalinesReduced peptidic complexity; Improved synthetic accessibility
2000–2010Kinase-targeted3-Methyl-2-(N-methylaminomethyl)quinoxaline coresVEGFR-2 inhibition (IC₅₀ ~10⁻⁶ M); Oral bioavailability
2010–PresentHybrid/polypharmacologySorafenib analogs with quinoxaline unitsMulti-kinase inhibition; Reduced toxicity profiles

The trajectory underscores a shift from cytotoxic DNA disruptors to selective protein kinase modulators, with N-Methyl-1-(3-methylquinoxalin-2-yl)methanamine representing an optimized intermediate for next-generation conjugates. Contemporary research exploits its synthetic tractability to generate bifunctional molecules targeting drug-resistant cancers, particularly hepatocellular carcinoma and triple-negative breast cancer models where VEGFR-2 overexpression drives pathogenesis [3] [5].

Properties

CAS Number

137898-63-6

Product Name

N-Methyl-1-(3-methylquinoxalin-2-YL)methanamine

IUPAC Name

N-methyl-1-(3-methylquinoxalin-2-yl)methanamine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c1-8-11(7-12-2)14-10-6-4-3-5-9(10)13-8/h3-6,12H,7H2,1-2H3

InChI Key

HGPCBARWMCNXGL-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N=C1CNC

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.